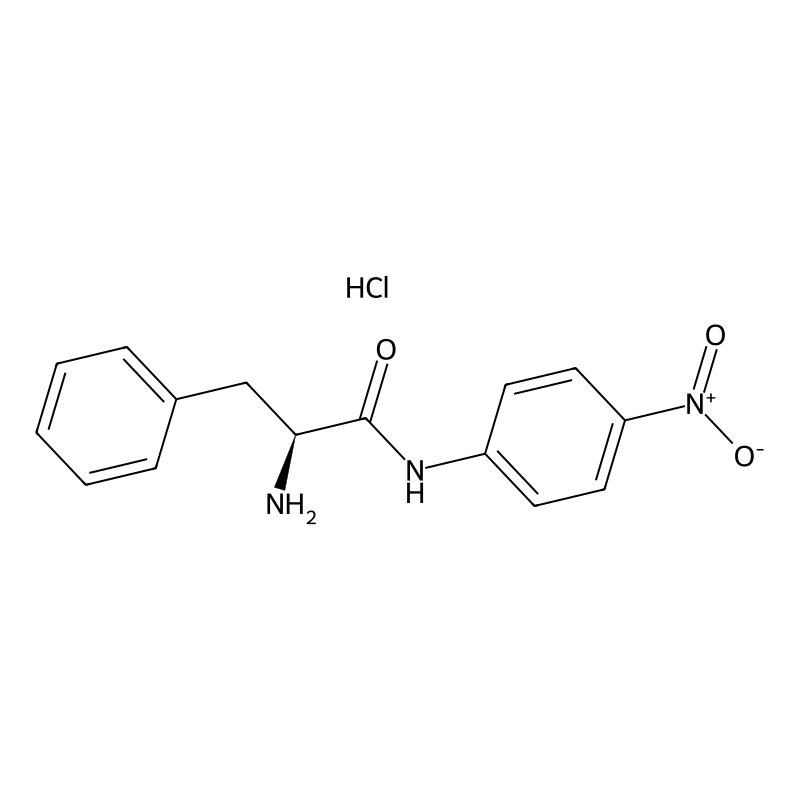

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying Protease Activity

LPNA-HCl serves as a convenient substrate for various proteases due to its specific structure. It contains an L-phenylalanine residue linked to a p-nitroaniline group through an amide bond. Proteases can cleave this bond, releasing the free p-nitroaniline molecule [].

Monitoring Protease Activity with Spectrophotometry

A key advantage of LPNA-HCl is the presence of the p-nitroaniline moiety. This group possesses a yellow color and absorbs light at a specific wavelength (around 405 nm) []. When the protease cleaves the LPNA-HCl molecule, it releases free p-nitroaniline. By measuring the absorbance of the solution at this wavelength, scientists can quantify the amount of p-nitroaniline produced and indirectly determine the activity of the protease acting on the substrate [, ].

Applications in Enzyme Inhibition Assays

LPNA-HCl also plays a role in assays designed to identify and characterize protease inhibitors. In such assays, researchers compete the inhibitor with LPNA-HCl for binding to the protease. A decrease in the measured p-nitroaniline release indicates that the inhibitor is effectively competing with the substrate for the enzyme's active site, thus inhibiting its activity [].

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride, also known as L-Phenylalanine 4-nitroanilide, is an organic compound with the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.3 g/mol. This compound features a chiral center, making it optically active, and it exists primarily in its S-enantiomeric form. The structure consists of an amino group, a phenyl group, and a nitrophenyl substituent, which contribute to its chemical properties and biological activities.

This compound has been studied for its biological activity as a chromogenic substrate for specific enzymes. Its interaction with thrombin is particularly noteworthy, as it plays a crucial role in the coagulation cascade. The cleavage of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride by thrombin results in the release of p-nitroaniline, which can be quantitatively measured, making it useful for monitoring thrombin activity in various biological samples.

The synthesis of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with L-phenylalanine and 4-nitroaniline.

- Formation of Amide Bond: An amide bond is formed by reacting the carboxylic acid group of L-phenylalanine with the amine group of 4-nitroaniline under acidic or basic conditions.

- Purification: The product is purified through recrystallization or chromatography to obtain the hydrochloride salt form.

This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

(S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride has several applications:

- Biochemical Assays: It serves as a substrate for enzyme assays, particularly for thrombin and aminopeptidases.

- Research: Used in studies investigating enzyme kinetics and mechanisms.

- Diagnostic Tools: Its ability to produce measurable products upon enzymatic cleavage makes it valuable in diagnostic assays for coagulation disorders.

Research has focused on the interactions between (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride and various enzymes. Notably, studies demonstrate its effectiveness as a substrate for thrombin, allowing for the quantification of thrombin activity based on the concentration of released p-nitroaniline. Additionally, its interactions with other proteolytic enzymes have been explored to understand its broader biological implications .

Several compounds share structural similarities with (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| (R)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide | Similar structure but R-enantiomer | Different optical activity leading to variations in biological effects |

| L-Phenylalanine | Basic amino acid with no nitro group | Essential amino acid involved in protein synthesis |

| 2-Amino-N-(4-methylphenyl)-3-phenylpropanamide | Methyl substitution on the phenyl ring | Altered solubility and potential changes in enzyme interaction |

| N-(4-Nitrophenyl)glycine | Glycine backbone instead of phenylalanine | Different reactivity due to lack of bulky side chain |

The uniqueness of (S)-2-Amino-N-(4-nitrophenyl)-3-phenylpropanamide hydrochloride lies in its specific enzymatic interactions and applications in biochemical assays, setting it apart from other similar compounds that may not exhibit such targeted activities .